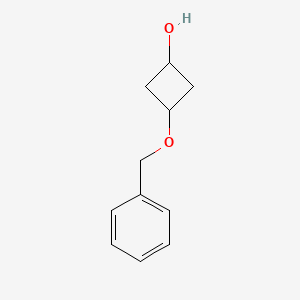

3-(Benzyloxy)cyclobutanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenylmethoxycyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGSDRBWWICYJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100058-61-5, 233276-35-2 | |

| Record name | 3-(Benzyloxy)cyclobutanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,3s)-3-(benzyloxy)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Cyclobutane Scaffold

An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)cyclobutanol

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a structurally significant scaffold. Its inherent ring strain and three-dimensional geometry offer a unique conformational rigidity that can lock pharmacophores into bioactive conformations, often leading to enhanced binding affinity and improved pharmacokinetic profiles.[1] Among the functionalized cyclobutanes, this compound and its precursor, 3-(Benzyloxy)cyclobutanone, are pivotal intermediates. They serve as key building blocks in the synthesis of a range of therapeutics, including potent inhibitors of HIV-1 reverse transcriptase and Polo-like kinase (PLK), underscoring their value to drug development professionals.[2][3][]

This guide provides a comprehensive overview of the prevailing synthetic strategies for this compound. It is designed for researchers and drug development professionals, moving beyond simple procedural lists to explore the underlying chemical principles, strategic considerations for precursor synthesis, and the critical factors influencing stereochemical outcomes.

Strategic Overview: A Two-Phase Synthetic Approach

The most direct and widely adopted pathway to this compound involves the reduction of its corresponding ketone, 3-(Benzyloxy)cyclobutanone.[5] Therefore, a robust synthesis of this key precursor is the foundational phase of the overall process. This guide is structured to address both critical phases: the synthesis of the ketone intermediate and its subsequent stereoselective reduction.

Caption: High-level overview of the two-phase synthesis strategy.

Part I: Synthesis of the Key Precursor, 3-(Benzyloxy)cyclobutanone

The economic viability and overall efficiency of the synthesis of this compound are largely dependent on the chosen route to the ketone precursor. Several distinct methods have been reported, primarily in patent literature, each with unique advantages.

Route A: [2+2] Cycloaddition of Benzyl Vinyl Ether

A prominent industrial method involves the reaction of benzyl vinyl ether with trichloroacetyl chloride.[6] This pathway leverages a [2+2] cycloaddition reaction, followed by a dechlorination step to yield the target ketone.

-

[2+2] Cycloaddition: Benzyl vinyl ether reacts with trichloroacetyl chloride in the presence of a zinc-copper couple. This forms a dichlorinated cyclobutanone intermediate. The zinc-copper reagent is crucial for facilitating the cycloaddition.

-

Dechlorination: The resulting 2,2-dichloro cyclobutanone derivative is then treated with zinc powder in aqueous acetic acid to remove the chlorine atoms, yielding 3-(Benzyloxy)cyclobutanone with high purity.[2]

Caption: Workflow for the synthesis of 3-(Benzyloxy)cyclobutanone via [2+2] cycloaddition.

This method benefits from relatively mild reaction conditions for the key ring-closure step, making it attractive for industrial-scale production.[2]

Route B: Multi-Step Synthesis from 1,3-Dibromo-2,2-dimethoxypropane

An alternative patented route begins with more fundamental building blocks.[6] This multi-step synthesis offers flexibility but requires more transformations.

-

Nucleophilic Substitution: The process starts with the reaction of 1,3-dibromo-2,2-dimethoxypropane and diisopropyl malonate under basic conditions to form the cyclobutane ring.

-

Deprotection and Hydrolysis: The resulting compound is treated with acid to deprotect the ketone and hydrolyze the ester groups, yielding 3-oxocyclobutanecarboxylic acid.

-

Hunsdiecker Reaction: The carboxylic acid is converted to its silver salt and then reacted with bromine to form a bromoalkane.

-

Final Substitution: The final step is a nucleophilic substitution reaction between the bromoalkane and benzyl alcohol to afford 3-(Benzyloxy)cyclobutanone.[6]

While more linear, this route provides access to the key intermediate from different starting materials and showcases a variety of classical organic transformations.

Part II: Reduction to this compound

The conversion of 3-(Benzyloxy)cyclobutanone to this compound is a standard ketone reduction, typically achieved with high efficiency using metal hydride reagents. The choice of reagent is the most critical parameter, as it dictates the stereochemical outcome of the reaction.

Mechanism: Nucleophilic Hydride Attack

The core of the reaction involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent (e.g., sodium borohydride, NaBH₄) onto the electrophilic carbonyl carbon of the cyclobutanone. This forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide, typically during an aqueous workup, yields the final alcohol product.

Caption: Simplified mechanism of ketone reduction by a hydride agent.

Stereoselectivity: The Decisive Role of the Reducing Agent

The reduction of 3-substituted cyclobutanones can produce two diastereomers: cis and trans. The facial selectivity of the hydride attack is influenced by the steric hindrance posed by the benzyloxy group at the C3 position and the choice of the hydride reagent.

-

For cis-selectivity: Sterically demanding hydride reagents, such as Lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H), are employed. The bulky nature of this reagent forces it to attack the carbonyl from the face opposite to the existing benzyloxy group (anti-attack), leading predominantly to the cis-alcohol.[7]

-

For mixtures or trans-selectivity: Less hindered reagents like sodium borohydride (NaBH₄) may show lower selectivity, often resulting in a mixture of cis and trans isomers.[5][7] The exact ratio can be influenced by temperature and solvent. In some cases, enzymatic reductions using ketoreductases (KREDs) can provide high selectivity for the trans product.[7]

The ability to selectively synthesize either the cis or trans isomer is of paramount importance in drug development, as stereoisomers can have vastly different biological activities.

Experimental Protocol: Sodium Borohydride Reduction

This protocol is a reliable method for the synthesis of this compound, typically yielding a mixture of diastereomers.

Step 1: Reaction Setup

-

To a round-bottomed flask, add 3-(Benzyloxy)cyclobutanone (1.0 eq).

-

Dissolve the ketone in a mixture of tetrahydrofuran (THF) and methanol.[5] The use of THF as the primary solvent ensures solubility, while methanol can act as a proton source for the final product.

-

Cool the reaction mixture to 0 °C in an ice bath. This is a standard precaution to control the initial exothermic reaction upon addition of the hydride.

Step 2: Addition of Reducing Agent

-

Slowly add sodium borohydride (NaBH₄) (approx. 1.1 eq) to the cooled solution in portions.[5] Adding the reagent in batches prevents an uncontrolled, rapid reaction and helps maintain the low temperature.

Step 3: Reaction and Monitoring

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.[5]

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting ketone.

Step 4: Quenching and Work-up

-

Once the reaction is complete, cool the flask again in an ice bath.

-

Slowly quench the reaction by adding water to decompose any excess NaBH₄.[5]

-

Pour the mixture into a separatory funnel containing additional water and extract the product into an organic solvent, such as ethyl acetate (2-3 times).[5]

Step 5: Purification

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude oil via flash column chromatography on silica gel to separate the product from any impurities and potentially to separate the cis and trans diastereomers.

| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 3-(Benzyloxy)cyclobutanone | 176.21 | 11.4 | 1.0 | 2.00 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 12.5 | 1.1 | 0.475 g |

| Tetrahydrofuran (THF) | 72.11 | - | - | 20 mL |

| Methanol (MeOH) | 32.04 | - | - | 1 mL |

| Table based on a literature procedure.[5] |

Characterization and Safety

Analytical Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure, and the coupling constants and chemical shifts of the carbinol proton can help determine the cis/trans stereochemistry.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the product (m/z 179 [M+H]⁺).[5]

Safety and Handling:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas; it should be handled with care and quenched slowly.

-

Organic solvents like THF and ethyl acetate are flammable. Avoid open flames and sparks.[8]

-

Refer to the Safety Data Sheet (SDS) for each reagent before use.[8]

Conclusion

The synthesis of this compound is a strategically important process for medicinal chemistry, hinging on a two-phase approach: the formation of the 3-(Benzyloxy)cyclobutanone precursor followed by its reduction. While several routes to the ketone exist, the [2+2] cycloaddition of benzyl vinyl ether represents a robust and scalable method. The final reduction step offers a critical control point for stereochemistry, where the choice of hydride reagent allows for targeted synthesis of either the cis or trans diastereomer, a vital consideration for biological applications. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently and efficiently produce this valuable cyclobutane intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone - Google Patents [patents.google.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 5. This compound | 100058-61-5 [chemicalbook.com]

- 6. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 3-(Benzyloxy)cyclobutanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3-(Benzyloxy)cyclobutanol, a versatile building block in organic synthesis and medicinal chemistry. We will delve into its core properties, synthesis, and reactivity, with a focus on its practical applications in the development of novel therapeutics. This document is designed to be a valuable resource for researchers and professionals in the field, offering both foundational knowledge and actionable protocols.

Introduction: The Significance of the Cyclobutane Motif and the Benzyloxy Group

The cyclobutane ring, a four-membered carbocycle, has garnered increasing interest in medicinal chemistry. Its rigid, puckered three-dimensional structure offers a unique conformational constraint that can enhance the binding affinity and selectivity of drug candidates for their biological targets[1][2]. Unlike more flexible aliphatic chains, the cyclobutane scaffold can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding. Furthermore, it can serve as a bioisosteric replacement for other cyclic systems or even aromatic rings, allowing for the fine-tuning of physicochemical properties such as solubility and metabolic stability[2]. Several marketed drugs, including the hepatitis C protease inhibitor Boceprevir and the anticancer agent Carboplatin, feature a cyclobutane moiety, highlighting its therapeutic relevance[1].

The benzyloxy group, a benzyl ether, is another key feature of this compound. The benzyl group can serve as a protecting group for the hydroxyl functionality, which can be readily removed under various conditions. More importantly, it provides a versatile handle for further chemical modifications through reactions on the aromatic ring or benzylic C-H functionalization. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. The combination of the conformationally rigid cyclobutane core and the synthetically versatile benzyloxy group makes this compound a valuable and sought-after building block for the synthesis of complex and biologically active molecules.

Physicochemical Properties of this compound

This compound is a colorless to yellow oil at room temperature. Its core properties are summarized in the table below. While experimental data for some properties are limited, predicted values and data for its isomers provide useful estimations.

| Property | Value | Source |

| CAS Number | 100058-61-5 | [3] |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Colorless to yellow oil | [4] |

| Boiling Point (trans-isomer) | 286.5 ± 33.0 °C at 760 mmHg | [5] |

| Melting Point | Not available | |

| Solubility | Based on the structures of cyclobutanol and benzyl alcohol, it is expected to be soluble in a range of organic solvents such as ethanol, methanol, dichloromethane, ethyl acetate, and tetrahydrofuran. Its solubility in non-polar solvents like hexane is likely to be limited[1][6]. |

Synthesis and Reactivity

The primary and most direct route to this compound is through the reduction of its corresponding ketone, 3-(benzyloxy)cyclobutanone.

Synthesis of 3-(Benzyloxy)cyclobutanone

The precursor, 3-(benzyloxy)cyclobutanone, is a crucial intermediate. Several synthetic routes to this ketone have been reported. One common method involves the reaction of benzyl vinyl ether with trichloroacetyl chloride, followed by a zinc-copper mediated ring closure and subsequent dechlorination. Another patented method describes a multi-step synthesis starting from 3-dibromo-2,2-dimethoxypropane and diisopropyl malonate[5].

Reduction to this compound

The reduction of 3-(benzyloxy)cyclobutanone to the corresponding alcohol can be efficiently achieved using common reducing agents. Sodium borohydride (NaBH₄) in a protic solvent like ethanol or methanol is a mild and effective choice, typically affording high yields of the desired product. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.

Below is a logical workflow for the synthesis of cis-3-(benzyloxy)cyclobutanol:

Caption: Synthetic workflow for the preparation of cis-3-(Benzyloxy)cyclobutanol.

Experimental Protocol: Synthesis of cis-3-(Benzyloxy)cyclobutanol[5]

-

Reaction Setup: To a solution of 3-(benzyloxy)cyclobutan-1-one (300 mg, 1.71 mmol) in anhydrous ethanol (5 mL), add sodium borohydride (65 mg, 1.71 mmol) in portions at 0 °C.

-

Reaction: Stir the reaction mixture continuously at 0 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of ice water. Extract the aqueous mixture with ethyl acetate.

-

Purification: Combine the organic layers, wash sequentially with water and saturated brine solution, and then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to remove the solvent.

-

Isolation: Purify the resulting crude product by silica gel column chromatography using a 10% ethyl acetate in hexane solution as the eluent to afford cis-3-(benzyloxy)cyclobutanol as a light yellow oil (300 mg, 99% yield).

Characterization and Spectroscopic Analysis

Proper characterization of this compound is essential to confirm its structure and purity. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of cis-3-(benzyloxy)cyclobutanol in DMSO-d₆ (400 MHz) is reported to show the following signals: δ 1.69-1.76 (m, 2H), 2.49-2.55 (m, 2H), 3.49-3.72 (m, 2H), 4.33 (s, 2H), 4.97-5.01 (m, 1H), 7.25-7.35 (m, 5H)[4]. The multiplets between 1.69 and 2.55 ppm correspond to the cyclobutane ring protons. The multiplet around 3.5-3.7 ppm is likely the proton attached to the carbon bearing the hydroxyl group and the proton on the carbon with the benzyloxy group. The singlet at 4.33 ppm is characteristic of the benzylic protons (-OCH₂Ph). The multiplet between 7.25 and 7.35 ppm represents the aromatic protons of the benzyl group. The multiplet around 4.97-5.01 ppm is likely the hydroxyl proton.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H Stretch: A broad and strong absorption in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

-

C-H Stretch (sp³): Strong absorptions just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclobutane and benzylic methylene groups.

-

C-H Stretch (sp²): Weaker absorptions above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong absorptions in the 1050-1250 cm⁻¹ region for the alcohol and ether C-O bonds.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak ([M]⁺) at m/z 178. Common fragmentation patterns for alcohols include the loss of water ([M-18]⁺) and alpha-cleavage. For ethers, cleavage of the C-O bond is common. Therefore, expected fragments could include:

-

m/z 160: [M - H₂O]⁺

-

m/z 91: [C₇H₇]⁺ (tropylium ion), a very common fragment for benzyl-containing compounds.

-

m/z 107: [C₇H₇O]⁺ (benzyloxy cation).

-

m/z 77: [C₆H₅]⁺ (phenyl cation).

Applications in Drug Discovery and Development

The rigid cyclobutane scaffold of this compound makes it an attractive starting material for the synthesis of novel drug candidates. Its utility lies in its ability to introduce conformational constraint and provide a platform for diverse functionalization.

As a Scaffold for Kinase Inhibitors

The development of selective kinase inhibitors is a major focus in modern drug discovery. The conformationally restricted nature of the cyclobutane ring can be exploited to orient key pharmacophoric groups towards the binding pockets of kinases, potentially leading to enhanced potency and selectivity. While direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented, its structural motifs are highly relevant. The hydroxyl group can be functionalized to introduce hydrogen bond donors or acceptors, while the benzyloxy group can be modified or replaced to explore interactions within hydrophobic pockets of the kinase active site.

The following diagram illustrates a conceptual pathway for utilizing this compound in the synthesis of a hypothetical kinase inhibitor scaffold.

Caption: Conceptual pathway for kinase inhibitor synthesis from this compound.

In the Synthesis of PROTACs

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to degrade target proteins. A related compound, cis-3-[(benzyloxy)methyl]cyclobutanol, has been identified as a PROTAC linker, which connects the target-binding ligand to the E3 ligase-binding ligand. This highlights the utility of the functionalized cyclobutane scaffold in this cutting-edge area of drug discovery. The stereochemistry and rigidity of the cyclobutane ring can play a crucial role in optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and avoid inhaling vapors[7].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[7].

-

Disposal: Dispose of in accordance with local, state, and federal regulations. It is recommended to use a licensed chemical disposal company[7].

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique combination of a conformationally constrained cyclobutane ring and a synthetically adaptable benzyloxy group provides a powerful platform for the design and synthesis of novel and complex molecules. As the demand for three-dimensional scaffolds in drug discovery continues to grow, the importance of compounds like this compound is set to increase. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, and it is hoped that it will serve as a useful resource for researchers in the field.

References

- 1. What is the solubility of Cyclobutanol in different organic solvents? - Blog [btcpharmtech.com]

- 2. rsc.org [rsc.org]

- 3. PubChemLite - this compound (C11H14O2) [pubchemlite.lcsb.uni.lu]

- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectral Characteristics of 3-(Benzyloxy)cyclobutanol

This in-depth technical guide provides a comprehensive analysis of the spectral data for 3-(benzyloxy)cyclobutanol (CAS No. 100058-61-5).[1] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of spectroscopic analysis. While experimental spectra for this specific compound are not widely available in the public domain, this guide offers a robust, predictive analysis based on the known spectral behaviors of its constituent functional groups and analogous molecular structures. This approach provides a strong foundation for the identification and characterization of this compound in a laboratory setting.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol , is an organic compound featuring a cyclobutane ring.[1] This structure incorporates a hydroxyl group and a benzyloxy group, making it a molecule of interest in organic synthesis and medicinal chemistry.[2] The presence of these functional groups, along with the strained cyclobutane ring, gives rise to a unique spectral fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualization of the Molecular Structure

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclobutane ring, the benzyloxy group, and the hydroxyl group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms and the magnetic anisotropy of the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H | 7.25 - 7.40 | Multiplet (m) | 5H |

| -O-CH ₂-Ph | ~4.50 | Singlet (s) | 2H |

| CH -OH | ~4.00 | Multiplet (m) | 1H |

| CH -O-Bn | ~3.80 | Multiplet (m) | 1H |

| Cyclobutane CH ₂ | 1.80 - 2.50 | Multiplet (m) | 4H |

| -OH | Variable (1.5 - 4.0) | Singlet (s, broad) | 1H |

Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[3]

Expert Insights:

-

The five aromatic protons are expected to appear as a complex multiplet in the range of 7.25-7.40 ppm.

-

The benzylic protons (-O-CH ₂-Ph) are anticipated to be a sharp singlet around 4.50 ppm, as they are chemically equivalent and lack adjacent protons for coupling.

-

The methine protons on the cyclobutane ring attached to the oxygen atoms (CH -OH and CH -O-Bn) will be the most downfield of the aliphatic protons due to the deshielding effect of the oxygen atoms. Their exact chemical shifts and multiplicities will depend on their cis/trans relationship and the resulting dihedral angles with neighboring protons.

-

The remaining cyclobutane methylene protons will likely appear as a complex multiplet in the upfield region.

-

The hydroxyl proton signal is typically broad and its chemical shift is highly dependent on concentration, temperature, and solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary) | ~138 |

| Aromatic C -H | 127 - 129 |

| -O-C H₂-Ph | ~70 |

| C H-OH | ~68 |

| C H-O-Bn | ~75 |

| Cyclobutane C H₂ | 25 - 35 |

Disclaimer: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.[4][5][6]

Expert Insights:

-

The aromatic carbons will resonate in the 127-138 ppm region. The quaternary carbon attached to the benzylic group will be distinct from the protonated aromatic carbons.

-

The carbons directly bonded to oxygen atoms (-O-C H₂-Ph, C H-OH, and C H-O-Bn) will appear in the downfield region of the aliphatic spectrum, typically between 68 and 75 ppm.

-

The remaining cyclobutane methylene carbons will be found in the more upfield region, characteristic of aliphatic carbons.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32-64 scans, 30° pulse angle, 2-second relaxation delay.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-2048 scans, 45° pulse angle, 2-5 second relaxation delay.

-

For further structural confirmation, consider acquiring Distortionless Enhancement by Polarization Transfer (DEPT) spectra (DEPT-90 and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by the characteristic absorptions of the hydroxyl, ether, and aromatic functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Alcohol (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium-Strong |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium (multiple bands) |

| Ether (C-O-C) | C-O stretch | 1050 - 1150 | Strong |

| Alcohol (C-O) | C-O stretch | 1000 - 1260 | Strong |

Disclaimer: These are predicted values based on established correlation tables.[7][8][9][10]

Expert Insights:

-

The most prominent feature will be a broad, strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding.

-

The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Strong C-O stretching bands for both the alcohol and the ether linkages will be observable in the fingerprint region (1000-1260 cm⁻¹).

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄, CS₂) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the solvent).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectral Data

The mass spectrum of this compound is expected to show a molecular ion peak (or a related adduct) and several characteristic fragment ions.

Table 4: Expected Key Mass-to-Charge Ratios (m/z)

| Ion | Formula | Predicted m/z | Notes |

| [M+H]⁺ | [C₁₁H₁₅O₂]⁺ | 179 | Protonated molecule (ESI-MS)[2] |

| [M]⁺ | [C₁₁H₁₄O₂]⁺ | 178 | Molecular ion (EI-MS) |

| [M-H₂O]⁺ | [C₁₁H₁₂O]⁺ | 160 | Loss of water |

| [C₇H₇]⁺ | [C₇H₇]⁺ | 91 | Tropylium ion (benzylic fragment) |

Disclaimer: Fragmentation patterns can vary significantly with the ionization technique used (e.g., Electron Ionization vs. Electrospray Ionization).

Expert Insights:

-

In Electrospray Ionization (ESI-MS), the most prominent peak is often the protonated molecule [M+H]⁺ at m/z 179.[2]

-

Under Electron Ionization (EI-MS), the molecular ion peak at m/z 178 may be observed, but it could be weak due to the relative instability of the cyclobutanol ring.

-

A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 160.

-

The most characteristic fragment is expected to be the tropylium ion at m/z 91, resulting from the cleavage of the benzylic C-O bond. This is a very stable carbocation and often a base peak for compounds containing a benzyl group.

-

Other fragments may arise from the cleavage of the cyclobutane ring.[11][12][13]

Experimental Protocol for Mass Spectrometry Data Acquisition

Caption: A streamlined workflow for mass spectrometry analysis.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI).

-

Data Acquisition:

-

Introduce the sample into the instrument.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

-

Data Analysis:

-

Identify the molecular ion or protonated molecule peak to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain further structural insights.

-

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While this guide is based on well-established spectroscopic principles and data from analogous structures, it is recommended to confirm these predictions with experimental data whenever possible.

References

- 1. chemscene.com [chemscene.com]

- 2. CAS 100058-61-5: 3-(phenylmethoxy)cyclobutan-1-ol [cymitquimica.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. elearning.uniroma1.it [elearning.uniroma1.it]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. english.gyig.cas.cn [english.gyig.cas.cn]

- 13. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)cyclobutanol: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Benzyloxy)cyclobutanol is a valuable sp³-rich building block in medicinal chemistry, prized for its role as a conformationally restricted isostere in drug design. Its synthesis hinges on the preparation of a key intermediate, 3-(Benzyloxy)cyclobutanone. This guide provides a comprehensive overview of the primary and most industrially viable synthetic route to this precursor, focusing on the foundational [2+2] cycloaddition strategy. We will dissect the synthesis of the requisite starting materials, provide detailed, field-proven protocols for each critical step, and conclude with the final reduction to the target alcohol. The causality behind experimental choices, quantitative data, and process workflows are detailed to ensure scientific integrity and reproducibility.

Introduction: The Strategic Importance of this compound

The cyclobutane motif has garnered significant interest in drug discovery for its ability to impart favorable pharmacological properties, including metabolic stability and improved binding efficiency. As a 1,3-disubstituted cyclobutane, this compound serves as a rigid scaffold and a versatile precursor for a wide range of biologically active molecules, including inhibitors of HIV-1 reverse transcriptase.[1][2] The synthetic accessibility of this compound is therefore of critical importance.

The most direct and widely adopted pathway to this compound involves the reduction of the corresponding ketone, 3-(Benzyloxy)cyclobutanone. Consequently, this guide will focus predominantly on the robust and scalable synthesis of this pivotal intermediate.

The Cornerstone of Synthesis: [2+2] Cycloaddition

The formation of the four-membered cyclobutane ring is most efficiently achieved via a [2+2] cycloaddition reaction.[3][4] This powerful transformation constructs the core scaffold in a single, convergent step. The most common industrial approach involves the reaction of benzyl vinyl ether with a ketene equivalent, followed by a reductive dechlorination step.

Figure 1: Overall workflow for the synthesis of 3-(Benzyloxy)cyclobutanone via [2+2] cycloaddition.

Synthesis of Starting Materials and Intermediates

Preparation of Starting Material: Benzyl Vinyl Ether

The synthesis begins with the preparation of benzyl vinyl ether, a key cycloaddition partner. A common method involves a two-step process starting from readily available benzyl chloride or bromide.

Protocol 1: Synthesis of Benzyl Vinyl Ether [5]

-

Step 1: Etherification. Under alkaline conditions (e.g., NaOH or KOH), benzyl chloride is reacted with a large excess of ethylene glycol (serving as both reactant and solvent) at room temperature to 70°C for 1-6 hours. This forms 2-(benzyloxy)ethanol.

-

Step 2: Elimination. The resulting 2-(benzyloxy)ethanol is then subjected to a base-catalyzed elimination reaction. A strong base such as potassium tert-butoxide is used to deprotonate the alcohol, followed by heating to induce the elimination of water, yielding benzyl vinyl ether.

-

Purification: The crude product is purified by aqueous workup followed by distillation.

Causality: The use of a large excess of ethylene glycol in Step 1 drives the reaction towards the mono-etherified product and minimizes the formation of the diether byproduct. The strong, non-nucleophilic base in Step 2 is crucial for favoring the E2 elimination pathway to form the vinyl ether over competing substitution reactions.

The [2+2] Cycloaddition and Dechlorination Cascade

With benzyl vinyl ether in hand, the core cyclobutane ring is constructed. This process is typically a one-pot or two-step sequence involving cycloaddition with dichloroacetyl chloride followed by in-situ or subsequent dechlorination.

Protocol 2: Synthesis of 3-(Benzyloxy)cyclobutanone [4][5][6]

-

Cycloaddition: Benzyl vinyl ether is dissolved in an organic solvent such as diethyl ether or methyl tert-butyl ether. A zinc-copper couple is added, which is essential for the in-situ generation of the reactive ketene species from dichloroacetyl chloride. Dichloroacetyl chloride is then added dropwise at room temperature. The reaction mixture is stirred for several hours to form the intermediate, 3-(Benzyloxy)-2,2-dichlorocyclobutanone.

-

Reductive Dechlorination: To the crude reaction mixture (or after isolation of the dichloro-intermediate), aqueous acetic acid is added as the solvent and proton source. Zinc powder is then added portion-wise at room temperature. The reaction is typically stirred for 1-3 hours.

-

Workup and Purification: The reaction is filtered to remove excess zinc and salts. The filtrate is extracted with an organic solvent (e.g., diethyl ether), washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude 3-(Benzyloxy)cyclobutanone is then purified by distillation or column chromatography.

Expertise & Causality:

-

Zinc-Copper Couple: The Zn-Cu couple is a classic reagent for the Simmons-Smith reaction and related transformations. Here, it facilitates the reductive formation of a dichloroketene from dichloroacetyl chloride, which is the reactive species that undergoes the [2+2] cycloaddition with the electron-rich benzyl vinyl ether.[4]

-

Zinc Powder in Acetic Acid: This combination is a powerful and cost-effective reducing system for dehalogenation. Zinc acts as the electron donor, and acetic acid provides the protons necessary to replace the chlorine atoms with hydrogen, yielding the target cyclobutanone with high efficiency.[5]

Alternative Synthetic Pathway

For context, it is valuable to recognize alternative, albeit more complex, routes. One patented method constructs the ring from acyclic precursors. This multi-step synthesis involves the nucleophilic substitution of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate to form the cyclobutane ring, followed by deprotection, hydrolysis, a Hunsdiecker reaction, and finally a nucleophilic substitution with benzyl alcohol to install the benzyloxy group.[4] While less direct, this pathway highlights the versatility of synthetic strategies available for accessing the cyclobutane core.

Final Step: Reduction to this compound

The final transformation is the reduction of the ketone to the target secondary alcohol. This is a standard and high-yielding reaction in organic synthesis.

Figure 2: Final reduction step to the target alcohol.

Protocol 3: Reduction of 3-(Benzyloxy)cyclobutanone

-

Reaction Setup: 3-(Benzyloxy)cyclobutanone is dissolved in a protic solvent, most commonly methanol (MeOH) or ethanol (EtOH), in a flask equipped with a magnetic stirrer. The flask is cooled in an ice-water bath to 0°C.

-

Reagent Addition: Sodium borohydride (NaBH₄) is added slowly in small portions to the cooled solution.[1] The addition is exothermic and will cause the evolution of hydrogen gas, so careful, portion-wise addition is critical for safety and temperature control.

-

Reaction Monitoring: The reaction is stirred at 0°C and allowed to warm to room temperature over 1-2 hours. Progress is monitored by Thin Layer Chromatography (TLC) until all the starting ketone has been consumed.

-

Quenching and Workup: The reaction is carefully quenched by the slow addition of water or dilute aqueous acid (e.g., 1N HCl) at 0°C to neutralize excess NaBH₄ and decompose borate salts. The solvent is often removed under reduced pressure, and the resulting aqueous residue is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude this compound, typically a mixture of cis and trans isomers, can be purified by silica gel column chromatography if necessary.

Trustworthiness & Mechanistic Insight: Sodium borohydride is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other sensitive functional groups like the benzyl ether.[7] The hydride (H⁻) from the borohydride complex attacks the electrophilic carbonyl carbon, while the protic solvent provides a proton to the resulting alkoxide intermediate during the workup, yielding the final alcohol product.[1][7] The stereochemical outcome (cis vs. trans isomers) is dependent on the steric hindrance around the carbonyl group, which dictates the facial selectivity of the hydride attack.[8]

Data Summary: Key Reaction Parameters

| Step | Starting Materials | Key Reagents | Solvent(s) | Typical Yield | Reference(s) |

| 1. Cycloaddition | Benzyl vinyl ether, Dichloroacetyl chloride | Zn-Cu couple | Diethyl ether | High (often used directly) | [4][5] |

| 2. Dechlorination | 3-(Benzyloxy)-2,2-dichlorocyclobutanone | Zinc powder | Aqueous Acetic Acid | 84-88% | [5] |

| 3. Reduction | 3-(Benzyloxy)cyclobutanone | Sodium borohydride (NaBH₄) | Methanol or Ethanol | >90% | [1] |

Conclusion

The synthesis of this compound is most effectively and scalably achieved through a three-stage process centered on the [2+2] cycloaddition of benzyl vinyl ether and a dichloroketene precursor. This method utilizes cost-effective and readily available starting materials. The subsequent reductive dechlorination with zinc and the final, high-yielding ketone reduction with sodium borohydride represent a robust, reliable, and well-documented pathway. This technical guide provides the foundational protocols and mechanistic understanding necessary for researchers to successfully implement this synthesis in a laboratory or developmental setting.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. Synthesis of 9-[cis-3-(hydroxymethyl)cyclobutyl]-adenine and -guanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. youtube.com [youtube.com]

- 8. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 3-(Benzyloxy)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)cyclobutanol is a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its rigid cyclobutane core provides a unique three-dimensional scaffold that can be exploited to develop novel therapeutic agents. The presence of both a hydroxyl and a benzyloxy group offers orthogonal handles for further chemical modification, making it a versatile building block for the synthesis of complex molecules. A thorough understanding of its chemical structure, and particularly its stereochemistry, is paramount for its effective utilization in the design and synthesis of new chemical entities with specific biological activities. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and characterization of this compound, with a focus on the practical application of this knowledge in a research and development setting.

Chemical Structure and Physicochemical Properties

This compound possesses the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[1][2][3] The core of the molecule is a cyclobutane ring, which imparts a degree of conformational rigidity. Attached to this ring are a hydroxyl (-OH) group at the 1-position and a benzyloxy (-OCH₂Ph) group at the 3-position.

General Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄O₂ | [1][2][3] |

| Molecular Weight | 178.23 g/mol | [1][2][3] |

| Appearance | Colorless to yellow oil/liquid | [2][4] |

| CAS Number (mixture of isomers) | 100058-61-5 | [4] |

The Critical Role of Stereochemistry

The three-dimensional arrangement of the hydroxyl and benzyloxy groups on the cyclobutane ring gives rise to two diastereomers: cis-3-(benzyloxy)cyclobutanol and trans-3-(benzyloxy)cyclobutanol. In the cis isomer, the hydroxyl and benzyloxy groups are on the same face of the cyclobutane ring, while in the trans isomer, they are on opposite faces. The specific stereoisomer used in a synthetic pathway can have a profound impact on the biological activity and pharmacokinetic properties of the final drug candidate.

Visualization of Stereoisomers

Caption: Chemical structures of cis and trans isomers.

Synthesis of this compound Stereoisomers

The most common route to this compound is the reduction of the corresponding ketone, 3-(benzyloxy)cyclobutanone. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent, allowing for the selective synthesis of either the cis or trans isomer.

General Synthesis Workflow

Caption: General workflow for the synthesis and separation of this compound stereoisomers.

Protocol 1: Stereoselective Synthesis of cis-3-(Benzyloxy)cyclobutanol

The synthesis of the cis isomer is favored by the use of sterically demanding hydride reagents. These reagents approach the carbonyl group from the less hindered face of the cyclobutanone ring, which is trans to the bulky benzyloxy group. This directs the hydride addition to deliver the hydroxyl group on the same face as the benzyloxy group.

Materials:

-

3-(Benzyloxy)cyclobutanone

-

Lithium tri-tert-butoxyaluminum hydride (L-Selectride®)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-(benzyloxy)cyclobutanone (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a 1.0 M solution of Lithium tri-tert-butoxyaluminum hydride in THF (1.2 eq) to the cooled solution via syringe.

-

Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure cis-3-(benzyloxy)cyclobutanol.

Causality: The large steric bulk of the tert-butoxy groups on the hydride reagent prevents its approach from the same side as the benzyloxy group, leading to the preferential formation of the cis isomer.

Protocol 2: Synthesis of a cis/trans Mixture of this compound

A less stereoselective reduction can be achieved using a smaller hydride reagent, such as sodium borohydride, which results in a mixture of both cis and trans isomers.

Materials:

-

3-(Benzyloxy)cyclobutanone

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 3-(benzyloxy)cyclobutanone (1.0 eq) in a mixture of dichloromethane and methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise to the solution.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting crude product is a mixture of cis and trans isomers, which can be separated by flash column chromatography.

Separation and Characterization of Stereoisomers

The separation of the cis and trans diastereomers is typically achieved by silica gel column chromatography. The two isomers will have different polarities and thus different retention factors (Rf) on a TLC plate, allowing for their separation on a larger scale.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization and differentiation of the cis and trans isomers of this compound.

Expected ¹H NMR Spectral Differences:

The relative stereochemistry of the hydroxyl and benzyloxy groups will influence the chemical shifts and coupling constants of the cyclobutane ring protons.

-

cis Isomer: Due to the anisotropic effect of the nearby benzyloxy group, the proton on the carbon bearing the hydroxyl group (H-1) is expected to be shielded and appear at a slightly upfield chemical shift compared to the trans isomer. The coupling constants between the protons on the cyclobutane ring will also be characteristic of the cis relationship.

-

trans Isomer: The proton at H-1 will be in a different chemical environment and is expected to resonate at a slightly downfield chemical shift. The coupling constants will reflect the trans arrangement of the substituents.

¹³C NMR Spectroscopy:

The chemical shifts of the carbon atoms in the cyclobutane ring will also differ between the two isomers due to the different steric and electronic environments.

Physicochemical Properties of Stereoisomers

| Isomer | CAS Number | Predicted Properties |

| cis-3-(Benzyloxy)cyclobutanol | 233276-35-2 | Lower boiling point and higher Rf value in normal-phase chromatography compared to the trans isomer. |

| trans-3-(Benzyloxy)cyclobutanol | 1383813-54-4 | Higher boiling point and lower Rf value in normal-phase chromatography due to greater potential for intermolecular hydrogen bonding.[1] |

Conclusion

This compound is a key synthetic building block whose utility is greatly enhanced by the ability to control its stereochemistry. The choice of reducing agent in the synthesis from 3-(benzyloxy)cyclobutanone allows for the selective preparation of either the cis or trans isomer. Careful chromatographic separation and thorough spectroscopic characterization, particularly using NMR, are essential to ensure the stereochemical purity of the desired isomer for its successful application in drug discovery and development. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize, separate, and characterize the stereoisomers of this compound.

References

A Technical Guide to the Stereoselective Reduction of 3-(Benzyloxy)cyclobutanone: Mechanism and Protocol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of 3-(benzyloxy)cyclobutanone is a pivotal transformation in organic synthesis, yielding the versatile building block 3-(benzyloxy)cyclobutanol, a key intermediate in the preparation of various pharmaceutical agents, including HIV-1 reverse transcriptase inhibitors[]. Achieving high stereoselectivity in this reduction is critical. This guide provides an in-depth analysis of the reaction mechanism, focusing on the factors that govern the diastereomeric outcome. Drawing from experimental and computational studies, we elucidate why hydride reduction of 3-substituted cyclobutanones overwhelmingly favors the formation of the cis-alcohol. The discussion is grounded in core stereochemical principles, including torsional strain as explained by the Felkin-Anh model and the significant role of electrostatic interactions. Furthermore, this document presents a comparative analysis of various hydride reagents and provides a detailed, field-proven laboratory protocol for the reduction using sodium borohydride.

The Mechanistic Core: Unraveling Stereoselectivity

The conversion of 3-(benzyloxy)cyclobutanone to this compound is a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon[2][3]. While seemingly straightforward, the facial selectivity of the hydride attack on the puckered cyclobutane ring dictates the stereochemical outcome, resulting in a mixture of cis and trans diastereomers.

Pathways of Hydride Attack: cis vs. trans Isomer Formation

The stereochemistry of the final alcohol product is determined by the trajectory of the incoming hydride relative to the existing benzyloxy substituent at the C-3 position.

-

Anti-Facial Attack: The hydride approaches the carbonyl from the face opposite to the benzyloxy group. This pathway leads to the formation of the cis-3-(benzyloxy)cyclobutanol .

-

Syn-Facial Attack: The hydride approaches from the same face as the benzyloxy group, yielding the trans-3-(benzyloxy)cyclobutanol .

Experimental and computational evidence overwhelmingly demonstrates that the reduction is highly selective for the cis isomer, often with diastereomeric ratios exceeding 90%[4][5]. This pronounced selectivity is not primarily dictated by the steric bulk of the reducing agent but rather by the intrinsic electronic and conformational properties of the transition state.

The Predominance of cis Selectivity: A Synergistic Effect

The high fidelity of cis-isomer formation is rationalized by two key factors that destabilize the transition state of the syn-facial attack.

Torsional Strain and the Felkin-Anh Model: The preference for the anti-facial hydride approach is consistent with the Felkin-Anh model, which predicts that the nucleophile will attack the carbonyl carbon at an angle that minimizes torsional strain with adjacent substituents[4][5]. In the case of 3-substituted cyclobutanones, the transition state leading to the cis product (via anti-attack) experiences lower torsional strain compared to the transition state for the trans product[4].

Repulsive Electrostatic Interactions: For the 3-benzyloxycyclobutanone substrate specifically, a crucial factor is the electrostatic repulsion between the incoming negatively charged hydride and the electron-rich oxygen atom of the benzyloxy substituent[4][5]. During a syn-facial approach, the hydride and the benzyloxy group are brought into closer proximity, leading to a destabilizing repulsive interaction. The anti-facial attack avoids this repulsion, making it the significantly lower energy pathway and thus the favored route to the cis product[4].

References

An In-Depth Technical Guide to 3-(Benzyloxy)cyclobutanol (CAS 100058-61-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzyloxy)cyclobutanol, identified by the CAS number 100058-61-5, is a versatile organic compound featuring a cyclobutane ring functionalized with both a benzyloxy and a hydroxyl group. This unique structural arrangement imparts a combination of properties that make it a valuable intermediate in various fields of chemical synthesis, particularly in the development of pharmaceuticals and advanced materials. Its potential as a precursor for radiolabeled compounds for Positron Emission Tomography (PET) imaging and as a component in Proteolysis Targeting Chimeras (PROTACs) highlights its growing importance in modern drug discovery and diagnostic research.[1] This guide provides a comprehensive overview of the available experimental data for this compound, offering insights into its synthesis, characterization, and potential applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 100058-61-5 | |

| Molecular Formula | C₁₁H₁₄O₂ | |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Colorless to yellow oil/liquid | |

| Boiling Point | 145 °C at 4 Torr | |

| Density | 1.0773 g/cm³ at 25 °C | |

| Storage | Room temperature, sealed in a dry place |

Synthesis and Purification

A common and effective method for the synthesis of this compound involves the reduction of its corresponding ketone, 3-(benzyloxy)cyclobutanone. This reaction is typically carried out using a mild reducing agent such as sodium borohydride.

Experimental Protocol: Reduction of 3-(Benzyloxy)cyclobutanone

Objective: To synthesize this compound via the reduction of 3-(benzyloxy)cyclobutanone.

Materials:

-

3-(Benzyloxy)cyclobutanone

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

Water, deionized

-

Anhydrous sodium sulfate

-

Round-bottomed flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottomed flask, dissolve 3-(benzyloxy)cyclobutanone (2.00 g, 11.4 mmol) in a mixture of tetrahydrofuran (20 mL) and methanol (1 mL).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

While stirring, add sodium borohydride (0.475 g, 12.5 mmol) to the cooled solution in portions.

-

After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 30 minutes.

-

Upon completion of the reaction (monitored by TLC), quench the reaction by pouring the mixture into water (30 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as a yellow oil (1.83 g, 90% yield).

Causality of Experimental Choices:

-

The use of a mixture of THF and methanol as the solvent system ensures the solubility of both the starting material and the reducing agent.

-

Cooling the reaction to 0 °C before the addition of sodium borohydride helps to control the exothermic reaction and prevent the formation of byproducts.

-

Sodium borohydride is chosen as the reducing agent due to its selectivity for reducing ketones in the presence of other functional groups and its relatively mild nature.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) in the positive ion mode is a common method for determining the molecular weight of this compound. The protonated molecule [M+H]⁺ is typically observed.

Expected Fragmentation Pattern: The fragmentation of this compound in mass spectrometry is expected to proceed through several characteristic pathways for alcohols.[2][3] These include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group.

-

Dehydration: Loss of a water molecule (H₂O), which is a common fragmentation pathway for alcohols.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Expected IR Absorption Bands:

-

O-H stretch: A broad band in the region of 3600-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Strong absorptions are expected in the 3000-2850 cm⁻¹ region.

-

C=C stretch (aromatic): Bands in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

-

C-O stretch (ether): A strong absorption band is expected in the 1250-1050 cm⁻¹ range.

-

C-O stretch (alcohol): A strong absorption band is expected in the 1260-1000 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for the detailed structural confirmation of this compound. The chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃):

-

δ 7.2-7.4 ppm (m, 5H): Protons of the phenyl group.

-

δ 4.5 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

δ ~4.0 ppm (m, 1H): Methine proton attached to the hydroxyl group (-CH-OH).

-

δ ~3.8 ppm (m, 1H): Methine proton attached to the benzyloxy group (-CH-O-).

-

δ ~2.0-2.5 ppm (m, 4H): Methylene protons of the cyclobutane ring.

-

δ ~1.5-2.0 ppm (br s, 1H): Hydroxyl proton (-OH). The chemical shift of this proton can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

-

δ ~138 ppm: Quaternary carbon of the phenyl group attached to the methylene group.

-

δ ~128.5 ppm, ~127.8 ppm, ~127.6 ppm: Carbons of the phenyl ring.

-

δ ~71 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

δ ~70 ppm: Methine carbon attached to the benzyloxy group (-CH-O-).

-

δ ~65 ppm: Methine carbon attached to the hydroxyl group (-CH-OH).

-

δ ~30-35 ppm: Methylene carbons of the cyclobutane ring.

Analytical Methodologies

For the quality control and analysis of this compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound and related benzyloxy compounds.[4]

Illustrative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, potentially with a modifier like formic acid or trifluoroacetic acid for improved peak shape.[4][5]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the benzene ring absorbs, typically around 254 nm.

-

Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. Derivatization may be employed to improve its volatility and chromatographic behavior.[6]

Illustrative GC-MS Method:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient starting from a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV.

-

Mass Range: Scanning from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

Biological and Pharmacological Relevance

The structural motifs present in this compound make it a compound of significant interest in medicinal chemistry and drug development.

Precursor for PET Imaging Agents

The benzyloxy group can be modified to incorporate a positron-emitting radionuclide, such as ¹⁸F, making this compound a valuable precursor for the synthesis of PET imaging agents.[7] PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes at the molecular level.[8] The development of novel PET tracers is crucial for the early diagnosis and monitoring of various diseases, including cancer and neurodegenerative disorders.

Component of PROTACs

This compound and its derivatives can serve as linkers in the design of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. This technology represents a promising new modality for therapeutic intervention.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

General Safety Recommendations:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Avoid inhalation of vapors.

-

Store in a tightly closed container in a dry and cool place.

Conclusion

This compound (CAS 100058-61-5) is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry, drug discovery, and materials science. This guide has provided a comprehensive overview of its synthesis, spectroscopic characterization, analytical methodologies, and biological relevance. As research in areas such as PET imaging and targeted protein degradation continues to advance, the demand for and importance of well-characterized building blocks like this compound are expected to grow.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. Separation of Benzyl p-(benzyloxy)benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. helixchrom.com [helixchrom.com]

- 6. Quantitative determination of cyclobutane thymine dimers in DNA by stable isotope-dilution mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of oncological [11C]radiopharmaceuticals for clinical PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-(Phenylmethoxy)cyclobutan-1-ol

This technical guide provides a comprehensive examination of the physical properties of 3-(phenylmethoxy)cyclobutan-1-ol (CAS No. 100058-61-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the structural rationale for the compound's physical characteristics and outlines the established methodologies for their determination, offering insights into the causal relationships between molecular structure and macroscopic properties.

Introduction

3-(Phenylmethoxy)cyclobutan-1-ol, also known as 3-(benzyloxy)cyclobutanol, is a bifunctional organic molecule featuring a cyclobutane ring, a hydroxyl group, and a benzyl ether moiety.[1] This unique combination of a strained aliphatic ring system and polar functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. The cyclobutane scaffold provides a rigid, three-dimensional framework, which is an increasingly sought-after feature in modern drug design to explore novel chemical space.[2] The hydroxyl and ether groups offer sites for hydrogen bonding and further functionalization, influencing the compound's solubility, reactivity, and interaction with biological targets.[1]

A thorough understanding of the physical properties of this molecule is paramount for its effective application, from predicting its behavior in reaction media to formulating it in potential drug delivery systems. This guide will therefore provide a detailed analysis of its key physical characteristics, supported by theoretical principles and established experimental protocols.

Molecular Structure and Core Data

The fundamental properties of 3-(phenylmethoxy)cyclobutan-1-ol are derived directly from its molecular structure. The presence of both a hydrogen bond donor (-OH) and a hydrogen bond acceptor (-O-) in a relatively compact structure dictates many of its physical characteristics.

| Property | Value | Source(s) |

| CAS Number | 100058-61-5 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

The structure of 3-(phenylmethoxy)cyclobutan-1-ol is depicted below. The molecule exists as cis and trans diastereomers, which will have distinct physical properties.

Caption: Chemical structure of 3-(phenylmethoxy)cyclobutan-1-ol.

Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a critical parameter for purification by distillation and for assessing a compound's volatility.

Predicted and Comparative Data:

For context, the parent compound, cyclobutanol, has a boiling point of 122-124 °C.[4] The significant increase in boiling point for 3-(phenylmethoxy)cyclobutan-1-ol can be attributed to two main factors:

-

Increased Molecular Weight: The addition of the benzyloxy group substantially increases the molar mass from 72.11 g/mol to 178.23 g/mol , leading to stronger van der Waals forces.

-

Hydrogen Bonding: The presence of the hydroxyl group allows for intermolecular hydrogen bonding, a strong dipole-dipole interaction that requires significant energy to overcome.[5]

Experimental Determination of Boiling Point:

Given the high predicted boiling point, determination under reduced pressure is advisable to prevent decomposition. The Thiele tube method is a suitable microscale technique for this purpose.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.